molecular formula C8H13FN4 B15258907 N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B15258907
M. Wt: 184.21 g/mol
InChI Key: TUPIEIPRCVUFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H13FN4. It is primarily used for research purposes and has applications in various scientific fields. The compound is characterized by the presence of a fluoropyrimidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-ethyl-5-fluoropyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine hydrochloride
  • N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride

Uniqueness

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the ethyl and fluorine substituents on the pyrimidine ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H13FN4

Molecular Weight

184.21 g/mol

IUPAC Name

N'-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C8H13FN4/c1-2-6-7(9)8(11-4-3-10)13-5-12-6/h5H,2-4,10H2,1H3,(H,11,12,13)

InChI Key

TUPIEIPRCVUFNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)NCCN)F

Origin of Product

United States

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